Indralin, also known as 1,2-dihydro-2-oxo-3H-indole-3-carboxylic acid, is a compound recognized primarily for its applications in radioprotection. It is classified as a radioprotector, which means it is used to mitigate the harmful effects of radiation exposure. Indralin has been studied for its efficacy in protecting biological tissues from radiation damage, particularly in emergency situations involving nuclear accidents.
Indralin is synthesized from various organic precursors and has been identified as a promising candidate for use in radiation protection protocols. Its classification as a radioprotector places it within the broader category of compounds that are employed to shield biological systems from radiation-induced damage, particularly in medical and environmental contexts.
The synthesis of indralin can be achieved through several chemical pathways. One notable method involves the condensation of 2-methylindole with malonic acid derivatives, followed by cyclization and decarboxylation steps. This route not only provides a high yield but also utilizes readily available starting materials, making it economically viable.
This synthetic route has been optimized for efficiency and scalability, making it suitable for both laboratory and industrial applications.
Indralin features a unique molecular structure characterized by its bicyclic framework. The molecular formula is , and its structure can be represented as follows:
The compound exhibits specific functional groups that contribute to its biological activity, including a carboxylic acid group and an amine group.
Indralin participates in various chemical reactions that enhance its utility as a radioprotector. Key reactions include:
These reactions are crucial for understanding how indralin functions at a molecular level when exposed to radiation.
The mechanism of action of indralin as a radioprotector involves several key processes:
Experimental data indicate that indralin enhances survival rates in animal models exposed to lethal doses of radiation, underscoring its potential therapeutic applications.
Indralin possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are essential for determining the appropriate formulation methods for indralin in clinical settings.
Indralin's primary application lies in the field of radioprotection, particularly in emergency medical scenarios involving exposure to ionizing radiation. Its potential uses include:
The quest for effective radioprotectors began in the mid-20th century with the discovery that aminothiol compounds like cystamine could mitigate radiation damage. Early agents faced significant limitations: high toxicity, narrow therapeutic windows, and poor efficacy in large mammals. By the 1990s, research pivoted toward receptor-targeted agents to overcome these challenges. Indralin (B-190) emerged from systematic screening of α1-adrenergic agonists at Russia’s Institute of Aviation and Space Medicine and the Mendeleev Moscow Institute of Chemical Technology. Its development marked a paradigm shift—leveraging physiological responses (e.g., hypoxia induction) rather than direct chemical radioprotection. This approach addressed the critical need for compounds effective at lethal doses (>6 Gy) with practical administration timelines (minutes pre-exposure), positioning indralin as a successor to first-generation thiol-based protectors like amifostine [3] [10].
Indralin is classified as a synthetic α1-adrenergic receptor agonist with a phenylethylamine backbone. Its chemical designation is 2-(1-(1,3-benzodioxol-5-yl)-2-(methylamino)ethyl)cyclopentanol hydrochloride, featuring:
Unlike aminothiol radioprotectors (e.g., amifostine) that scavenge free radicals, indralin’s mechanism is pharmacologically mediated. It binds α1-adrenergic receptors on vascular smooth muscle, triggering vasoconstriction and acute tissue hypoxia. This reduces radiobiological damage by countering the "oxygen effect"—where oxygen potentiates radiation-induced DNA strand breaks [5] [9]. Table 1 contrasts indralin’s properties with other radioprotector classes:
Table 1: Comparative Classification of Select Radioprotectors
Compound | Class | Primary Mechanism | Therapeutic Index (Large Animals) |
---|---|---|---|
Indralin | α1-Adrenergic agonist | Hypoxia induction via vasoconstriction | 10 |
Cystamine | Aminothiol | Free radical scavenging | <3 |
Amifostine | Phosphorothioate | Hydrogen donation/DNA repair | 12 |
5-Methoxytryptamine | Serotonin receptor agonist | Hypoxia induction | 5 |
Indralin is sanctioned for personnel protection during nuclear emergencies (e.g., power plant accidents) due to three unique attributes:
Table 2: Survival Outcomes in Irradiated Non-Human Primates Treated with Indralin
Radiation Dose (Gy) | Indralin Dose (mg/kg) | Survival Rate (%) | Time to Hematopoietic Recovery |
---|---|---|---|
6.8 (LD₁₀₀/₃₀) | 120 | 83.3 (5/6 animals) | 9–13 months |
6.8 | 80 | 50.0 (3/6 animals) | 10–14 months |
5.0 (Overlethal) | 40 + Shielding | 100.0 (6/6 animals) | 8–12 months |
Additionally, indralin’s compatibility with combined-modality strategies (e.g., paired with cytokines or antioxidants) enhances its utility in mass-casualty scenarios. For instance, co-administration with monizol (a nitric oxide modulator) reduces radiation-induced limb contractures in rats by 40%–50%, demonstrating synergistic tissue protection [6] [10]. These properties cement its role in bridging the "radioprotection gap" for which only mitigators (e.g., filgrastim) are FDA-approved [2] [3].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0